CYP11B1 Inhibition Potency: A Comparative Assessment of Benzopyran Sulfonamide Derivatives
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide (CHEMBL2011255) inhibits human CYP11B1 with an IC50 of 362 nM [1]. In contrast, a closely related benzopyran sulfonamide analog, CHEMBL2011250 (a sulfonamide with a different substitution pattern), exhibits an IC50 of 409 nM against the same target under comparable assay conditions [2]. This represents an approximately 13% improvement in potency for the 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide scaffold.
| Evidence Dimension | Inhibitory potency (IC50) against human CYP11B1 |
|---|---|
| Target Compound Data | IC50 = 362 nM |
| Comparator Or Baseline | CHEMBL2011250 (Benzopyran sulfonamide analog) |
| Quantified Difference | Target compound is ~13% more potent (362 nM vs. 409 nM) |
| Conditions | V79MZ cells expressing human CYP11B1; substrate: [3H]11-deoxycorticosterone; detection: HPLC radioflow detector |
Why This Matters
Even modest potency differences in CYP11B1 inhibition are critical for minimizing off-target effects and selecting optimal lead compounds in steroidogenic pathway research.
- [1] BindingDB. (n.d.). BDBM50378939: CHEMBL2011255::US9394290, 25. Affinity Data: CYP11B1 IC50 = 362 nM. View Source
- [2] BindingDB. (n.d.). BDBM50378955: CHEMBL2011250::US9394290, 19. Affinity Data: CYP11B1 IC50 = 409 nM. View Source
